molecular formula C18H15ClN4O3 B14096586 N-(5-chloro-2-hydroxyphenyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(5-chloro-2-hydroxyphenyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14096586
M. Wt: 370.8 g/mol
InChI Key: ONYJLIOXWMCPRA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, such as the indazole ring, pyrrolidine ring, and hydroxyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a condensation reaction with appropriate reagents.

    Functional Group Modifications: Chlorination, hydroxylation, and amide formation are carried out to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carbonyl group in the pyrrolidine ring can yield alcohol derivatives.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves interaction with specific molecular targets and pathways. The indazole ring may interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other indazole derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H15ClN4O3/c19-11-5-6-15(24)14(8-11)20-18(26)10-7-16(25)23(9-10)17-12-3-1-2-4-13(12)21-22-17/h1-6,8,10,24H,7,9H2,(H,20,26)(H,21,22)

InChI Key

ONYJLIOXWMCPRA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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